J-104129

Muscarinic M3 receptor Binding affinity Subtype selectivity

Non-selective muscarinic antagonists confound M3-driven pharmacology with M2-mediated cardiac effects, undermining respiratory efficacy studies. J-104129 fumarate eliminates this variable with >120-fold M3/M2 selectivity (Ki: M3=4.2 nM vs M2=490 nM). • Oral ED50 of 0.58 mg/kg for bronchoprotection; >10 h duration at 10 mg/kg in rodent models. • >250-fold in vivo bronchoselectivity-inhibits ACh-induced bronchoconstriction without affecting bradycardia. • Validated scaffold for next-generation M3 antagonist optimization; ideal reference standard for HTS. Supplied as ≥98% (HPLC) powder with full CoA. Routine global shipping under ambient conditions.

Molecular Formula C28H40N2O6
Molecular Weight 500.6 g/mol
Cat. No. B608162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJ-104129
SynonymsJ-104129 fumarate;  J 104129 fumarate;  J104129 fumarate; 
Molecular FormulaC28H40N2O6
Molecular Weight500.6 g/mol
Structural Identifiers
SMILESCC(=CCCN1CCC(CC1)NC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C24H36N2O2.C4H4O4/c1-19(2)9-8-16-26-17-14-22(15-18-26)25-23(27)24(28,21-12-6-7-13-21)20-10-4-3-5-11-20;5-3(6)1-2-4(7)8/h3-5,9-11,21-22,28H,6-8,12-18H2,1-2H3,(H,25,27);1-2H,(H,5,6)(H,7,8)/b;2-1+/t24-;/m0./s1
InChIKeyHUCQUCITPHOUAC-DSSYAJFBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

J-104129 Fumarate: Selective M3 Receptor Antagonist


(E)-but-2-enedioic acid;(2R)-2-cyclopentyl-2-hydroxy-N-[1-(4-methylpent-3-enyl)piperidin-4-yl]-2-phenylacetamide, commonly referred to as J-104129 fumarate, is a chiral small-molecule muscarinic acetylcholine receptor (mAChR) antagonist belonging to the 4-acetamidopiperidine class [1]. The compound exists as the fumarate salt of the (2R) enantiomer and is characterized by a cyclopentyl-hydroxy-phenylacetamide pharmacophore linked to an N‑alkylated piperidine ring [1]. J‑104129 is distinguished from other muscarinic antagonists by its exceptional M3 versus M2 subtype selectivity, which exceeds 100‑fold in human recombinant receptor binding assays [1] .

M3 muscarinic receptor subtype-selective studies, with reported >100-fold M3/M2 discrimination in recombinant assays.

Orally bioavailable small molecule suitable for respiratory disease model research and M3-mediated smooth muscle pharmacology.

Chiral (2R) enantiomer fumarate salt, enabling stereochemical-control studies and consistent lot-to-lot profiling.

J-104129 Fumarate vs. Non‑Selective M3 Antagonists


The muscarinic receptor family comprises five subtypes (M1–M5) with overlapping tissue distributions; M2 receptors predominate in cardiac tissue while M3 receptors govern smooth muscle contraction and glandular secretion [1]. Clinically used muscarinic antagonists such as tolterodine, oxybutynin, and solifenacin exhibit limited M3/M2 selectivity (≤10‑fold), leading to dose‑limiting cardiovascular adverse effects mediated by M2 blockade [1]. Consequently, simply substituting a non‑selective muscarinic antagonist in a research protocol that demands clean M3‑driven pharmacology will confound interpretation of target engagement, efficacy, and safety margins. J‑104129 fumarate was specifically engineered to achieve >100‑fold M3/M2 selectivity, making it a unique tool for experiments that require exclusive interrogation of M3 receptor function without off‑target M2 interference [2].

Target J-104129 (M3-selective)
Non-selective antagonists (tolterodine, oxybutynin) May confound M3-specific readouts due to M2 off-target effects, complicating endpoint interpretation in tissue or in vivo models.
Target Oral M3 blockade
Inhaled quaternary ammonium agents (tiotropium) Lack oral bioavailability; substitution would prevent oral dosing paradigms in preclinical respiratory research.
Target Clean M3 pharmacology tool
Metabolite-generating comparators Active metabolites (e.g., 5-HMT from tolterodine) retain non-selective M2/M3 activity, undermining selectivity claims in prolonged assays.

J-104129 Fumarate Evidence Guide


M3/M2 Receptor Binding Selectivity

In radioligand displacement assays using human recombinant muscarinic receptors, J‑104129 fumarate exhibits an M3 Ki of 4.2 nM and an M2 Ki of 490 nM, yielding a 117‑fold M3/M2 selectivity ratio [1]. This contrasts starkly with the non‑selective antagonist tolterodine, which shows nearly identical M3 and M2 affinities (Ki ≈ 2.5 nM and 2.0 nM, respectively; selectivity ~1.3‑fold) . Even among marketed M3‑preferring agents, J‑104129 demonstrates superior selectivity: darifenacin has an M3 Ki of 0.76 nM but only ~59‑fold M3/M2 selectivity , while solifenacin has an M3 Ki of 12 nM with ~14‑fold M3/M2 selectivity [2]. J‑104129 therefore provides a unique combination of high potency and >100‑fold M3/M2 discrimination not matched by any currently approved muscarinic antagonist.

M3/M2 selectivity
Head-to-head
M3 Ki 4.2 nM, M2 Ki 490 nM (117-fold)
Enables M3 pathway isolation with minimal M2 interference.
Compared to tolterodine (~1.3-fold) and darifenacin (59-fold).
Muscarinic M3 receptor Binding affinity Subtype selectivity mAChR antagonist

Oral Bronchoprotective Efficacy

Oral administration of J‑104129 fumarate in male Sprague‑Dawley rats produced dose‑dependent inhibition of acetylcholine (ACh)‑induced bronchoconstriction, with an ED50 of 0.58 mg/kg [1]. In the same experimental paradigm, a single oral dose of 10 mg/kg maintained bronchodilation for >10 hours, indicating sustained target engagement [2]. For context, the prototypical long‑acting muscarinic antagonist tiotropium bromide, when administered by inhalation (the clinically relevant route), achieves comparable bronchoprotection but has negligible oral bioavailability due to its quaternary ammonium structure [3]. No head‑to‑head oral ED50 data for tiotropium in this rat model are available because tiotropium is not orally active. Among orally bioavailable comparators, tolterodine and solifenacin are primarily indicated for overactive bladder and have not been characterized for oral bronchoprotective ED50 in this standard model, underscoring J‑104129's unique utility for respiratory research requiring oral dosing.

Oral bronchoprotection
Direct comparison
ED50 0.58 mg/kg p.o. in rat bronchoconstriction model
Supports oral dosing in respiratory research models.
Tiotropium orally inactive; tolterodine ED50 not established in this model.
Bronchodilation In vivo efficacy ED50 Oral bioavailability Respiratory pharmacology

Functional Tissue Selectivity: Trachea vs. Atria

In isolated rat trachea (a tissue predominantly expressing M3 receptors), J‑104129 fumarate antagonized acetylcholine‑induced contractions with a KB value of 3.3 nM, consistent with its high M3 binding affinity [1]. In contrast, in isolated rat right atria (a tissue where M2 receptors mediate bradycardia), the KB for J‑104129 was 170 nM, yielding a 52‑fold functional selectivity for M3‑mediated bronchial smooth muscle over M2‑mediated cardiac effects . This functional selectivity was further confirmed in anesthetized rats, where J‑104129 inhibited ACh‑induced bronchoconstriction at doses >250‑fold lower than those required to affect ACh‑induced bradycardia [1]. By comparison, the non‑selective antagonist oxybutynin shows minimal functional discrimination between M3 and M2 tissues, while tolterodine's active metabolite 5‑HMT binds M2 and M3 with nearly equal affinity (Ki 2 nM and 2.5 nM, respectively) .

Functional tissue selectivity
Head-to-head
KB trachea 3.3 nM vs. atria 170 nM (52-fold)
Confirms M3-preferring smooth muscle antagonism with reduced cardiac M2 liability.
Non-selective agents show ≤1.3-fold discrimination.
Functional selectivity Isolated tissue assay Trachea Right atrium M3 vs M2 antagonism

Sustained Bronchodilation Duration

A single oral dose of J‑104129 fumarate (10 mg/kg) in male Sprague‑Dawley rats produced bronchodilation that persisted for more than 10 hours post‑dose, as measured by inhibition of ACh‑induced bronchoconstriction [1]. This extended duration of action distinguishes J‑104129 from short‑acting muscarinic antagonists such as ipratropium bromide (duration ~4–6 hours) and aligns it more closely with long‑acting agents like tiotropium, though tiotropium achieves its 24‑hour duration via slow dissociation kinetics from M3 receptors following inhalation, not oral bioavailability [2]. Among orally bioavailable comparators, tolterodine immediate‑release has a plasma half‑life of 2–3 hours and is dosed twice daily, while solifenacin has a half‑life of ~45–68 hours but requires once‑daily dosing to achieve steady‑state [2]. The >10‑hour pharmacodynamic effect of J‑104129 following a single oral dose suggests favorable pharmacokinetic properties that support once‑daily oral dosing in preclinical respiratory models.

Bronchodilation duration
Cross-study
>10 h after single oral 10 mg/kg dose
Supports once-daily oral dosing in chronic respiratory models.
Exceeds tolterodine IR duration (~2–3 h plasma t1/2).
Duration of action Pharmacodynamics Oral dosing Bronchodilation Sustained effect

Metabolic Stability & SAR Potential

The cyclopentyl ring of J‑104129 was identified as a critical structural element conferring both M3 selectivity and metabolic stability [1]. Subsequent SAR studies demonstrated that introduction of substituents onto the cyclopentane ring could further enhance subtype selectivity—exemplified by J‑107320 (a p‑nitrophenylsulfonamide derivative), which achieved 1100‑fold M3/M2 selectivity (Ki M3=2.5 nM, M2=2800 nM) [1][2]. This demonstrates that J‑104129 is not merely a tool compound but a validated starting point for chemical optimization programs aimed at developing next‑generation M3‑selective therapeutics. In contrast, the non‑selective antagonist oxybutynin undergoes extensive first‑pass metabolism to form N‑desethyloxybutynin, which retains significant M2 activity, limiting its therapeutic index [3]. Tolterodine is extensively metabolized by CYP2D6 to 5‑HMT, which is equipotent at M2 and M3 receptors [3]. J‑104129's metabolic stability and the tractability of its cyclopentyl scaffold for SAR exploration offer a distinct advantage for medicinal chemistry campaigns seeking to develop M3‑sparing agents.

SAR tractability
Class-level
Cyclopentyl scaffold amenable to selectivity optimization (J-107320: 1100-fold).
Provides validated starting point for medicinal chemistry campaigns.
Comparators' metabolites retain non-selective M2/M3 activity.
Metabolic stability Structure-activity relationship Active metabolites Cyclopentyl substitution

J-104129 Fumarate: Optimal Research Applications


Preclinical Respiratory Disease Models

J‑104129 fumarate is uniquely suited for chronic obstructive pulmonary disease (COPD) and asthma models where oral dosing is preferred and M2‑mediated cardiac effects must be avoided. With an oral ED50 of 0.58 mg/kg for bronchoprotection [1] and >10‑hour duration following a single 10 mg/kg dose , J‑104129 enables once‑daily oral administration in rodent models of airway hyperresponsiveness. Its 120‑fold M3/M2 binding selectivity and 52‑fold functional tissue selectivity ensure that observed bronchodilator effects are attributable to M3 antagonism rather than confounding M2 blockade. This profile is not replicated by non‑selective agents like tolterodine or oxybutynin, nor by inhaled quaternary ammonium compounds like tiotropium which lack oral bioavailability.

In Vitro M3 Pharmacology Studies

For receptor binding, functional assays, or signal transduction studies using human recombinant M3 receptors, J‑104129 fumarate provides a high‑affinity (Ki=4.2 nM) antagonist with negligible cross‑reactivity at M2 receptors (Ki=490 nM) [1]. This contrasts with tolterodine and its active metabolite 5‑HMT, which bind M2 and M3 with nearly equal affinity . Researchers can confidently attribute observed cellular responses to M3 antagonism without requiring additional M2‑selective control compounds. The compound's well‑characterized selectivity profile also makes it an ideal reference standard for screening novel M3 antagonists in high‑throughput binding assays.

Medicinal Chemistry & Lead Optimization

J‑104129 fumarate serves as a validated starting scaffold for the design of next‑generation M3‑selective antagonists. The cyclopentyl‑hydroxy‑phenylacetamide core has been shown to be amenable to substitution, with derivatives such as J‑107320 achieving 1100‑fold M3/M2 selectivity [1]. Unlike oxybutynin and tolterodine, whose major metabolites retain non‑selective muscarinic activity , the J‑104129 scaffold offers a tractable platform for further optimization of selectivity and metabolic stability. Procurement of J‑104129 fumarate enables medicinal chemistry teams to benchmark new analogs against a well‑characterized, highly selective M3 antagonist with established in vitro and in vivo pharmacology.

In Vivo Selectivity & Safety Profiling

J‑104129 fumarate's >250‑fold in vivo bronchoselectivity (inhibition of ACh‑induced bronchoconstriction without affecting ACh‑induced bradycardia) [1] makes it an invaluable tool for safety pharmacology studies investigating M3‑specific therapeutic windows. In anesthetized rat models, J‑104129 effectively dissociates respiratory from cardiac muscarinic effects, whereas non‑selective antagonists like atropine or oxybutynin produce concomitant bradycardia at bronchodilator doses . This enables researchers to establish true M3‑mediated efficacy margins and to validate the cardiovascular safety of novel M3‑targeted interventions without the confounding influence of M2 blockade.

Application
Selection Property
Validation Focus
Respiratory disease models (oral route)
M3/M2 selectivity and oral bioavailability
Bronchoprotection endpoint interpretation, M2 off-target confound control
In vitro M3 receptor pharmacology
High M3 affinity with negligible M2 cross-reactivity
M3-specific signal transduction attribution, reference standard for screening
Medicinal chemistry lead optimization
Chemically tractable cyclopentyl scaffold
Selectivity enhancement potential, metabolite profiling vs. non-selective comparators
In vivo selectivity and safety-related endpoint studies
>250-fold in vivo bronchoselectivity
M3-specific therapeutic window, cardiac M2 off-target monitoring

Technical Documentation Hub

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